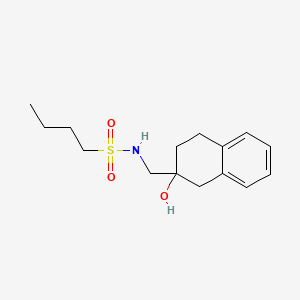

5-((Dimethylamino)methylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Dimethylamino)methylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone, commonly referred to as DMNF, is an organic compound with a broad range of applications in the fields of chemistry and biochemistry. DMNF is a versatile compound that can be used as a starting material in chemical synthesis, as an intermediate in organic reactions, and as an inhibitor of certain enzymes. DMNF has been studied extensively in the past few decades, leading to a better understanding of its structure, synthesis, and applications.

Scientific Research Applications

Amide Synthesis Reagents

Amide coupling reactions are fundamental in pharmaceutical and organic synthesis. Large-scale applications of amide coupling reagents involve the condensation of an acid and an amine to form amide bonds. These reagents facilitate the synthesis of pharmaceuticals and other organic compounds. Notable examples include carbodiimides , HATU , and EDC/HOBt .

Nerve Agent Analog Synthesis

In a groundbreaking study, researchers synthesized O-2-methoxyethyl N-[bis(dimethylamino)methylidene]-P-methylphosphonamidate , an analog of the notorious Novichok nerve agent A-242. This compound was produced using a one-pot microscale synthesis method .

Polymerization Initiators

Homopolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized directly in aqueous media. Researchers employed 4,4’-azobis(4-cyanopentanoic acid) (V501) as a water-soluble azo initiator and 4-cyanopentanoic acid dithiobenzoate (CPADB) as a chain transfer agent. These polymers find applications in drug delivery systems and responsive materials .

properties

IUPAC Name |

(5Z)-5-(dimethylaminomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-9-12(8-15(2)3)20-14(17)13(9)10-4-6-11(7-5-10)16(18)19/h4-8H,1-3H3/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHNJMWNBDXWKB-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C(=O)O/C1=C\N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-(dimethylaminomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2698880.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2698882.png)

![4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2698884.png)

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2698889.png)

![6-Hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2698893.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2698894.png)

![5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2698895.png)

![1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2698898.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2698899.png)

![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2698900.png)